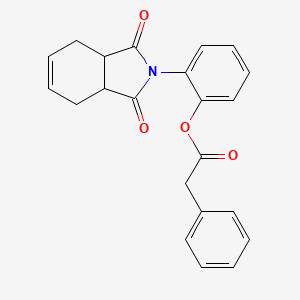![molecular formula C17H22N4OS B4007605 N-2,1,3-benzothiadiazol-5-yl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B4007605.png)
N-2,1,3-benzothiadiazol-5-yl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carboxamide
Overview
Description
N-2,1,3-Benzothiadiazol-5-yl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carboxamide is a compound of interest due to its unique structure and potential chemical and biological applications. Its synthesis and analysis involve advanced organic chemistry techniques to explore its molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of derivatives similar to the compound of interest involves complex organic reactions. For instance, the recyclization of enamino ketones leading to 6-azabicyclo[3.2.1]-oct-6-en-8-ones and their reactions with nucleophilic reagents highlight the intricate synthesis processes related to this compound's structural class (Reznikov et al., 1991). Such reactions underline the complexity and the innovative approaches required for the synthesis of these compounds.
Molecular Structure Analysis
Analyzing the molecular structure of compounds in this class reveals significant insights into their chemical behavior. For example, the study on the efficient synthesis of stereoisomeric enantiopure 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids showcases the importance of chiral centers and stereochemistry in determining the compound's physical and chemical properties (Gelmi et al., 2007).
Scientific Research Applications
Synthesis and Reactivity
Research has shown that derivatives of 6-azabicyclo[3.2.1]octane, which shares a similar bicyclic structure with the queried compound, are involved in the synthesis of stable nitroxide radicals through reactions with organometallic reagents and subsequent oxidation. This process highlights the compound's potential utility in synthesizing radicals for various applications, including materials science and organic chemistry (Reznikov, Urzhuntseva, & Volodarskii, 1991).
Pharmacological Applications
Compounds containing azabicyclo[3.2.1]octane moieties have been investigated for their pharmacological properties. For instance, derivatives have been evaluated as serotonin-3 (5-HT3) receptor antagonists, showing potential in treating conditions related to serotonin imbalance, such as nausea and vomiting induced by chemotherapy (Kawakita et al., 1992). Similarly, the muscarinic receptor agonist PTAC, which has structural similarities, has shown potential in reducing cocaine self-administration in mice, suggesting a possible role in addiction therapy (Rasmussen et al., 2000).
Chemical Synthesis and Structural Studies
The synthesis and structural analysis of compounds with azabicyclic structures provide insights into the potential applications of N-2,1,3-benzothiadiazol-5-yl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carboxamide in material science and molecular engineering. Studies involving the synthesis of carbamates derived from azabicyclic chloroformates highlight the versatility of these compounds in generating new materials with potential applications in drug development and material science (Iriepa & Bellanato, 2011).
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-16(2)7-12-8-17(3,9-16)10-21(12)15(22)18-11-4-5-13-14(6-11)20-23-19-13/h4-6,12H,7-10H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAGVGCWZANQSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)NC3=CC4=NSN=C4C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]benzoic acid](/img/structure/B4007540.png)
![2-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}anthra-9,10-quinone](/img/structure/B4007544.png)
![4-(1,3-benzothiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4007545.png)
![4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde oxime](/img/structure/B4007553.png)
![N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4007570.png)

![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 4-methylbenzoate](/img/structure/B4007582.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B4007590.png)
![methyl 4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B4007594.png)


![6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2,3-di-2-thienylquinoxaline](/img/structure/B4007623.png)